molecular formula C11H8ClN3S B11778105 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11778105
M. Wt: 249.72 g/mol
InChI Key: QSXDLWOZWOFLHP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring and substituted with a 3-chlorophenyl and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazolo[3,2-B][1,2,4]triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-B][1,2,4]triazole derivatives.

    Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazole derivatives with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-6-methylthiazolo[3,2-B][1,2,4]triazole
  • 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
  • 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Uniqueness

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may contribute to its unique biological activities and chemical reactivity .

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

5-(3-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

QSXDLWOZWOFLHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl

Origin of Product

United States

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